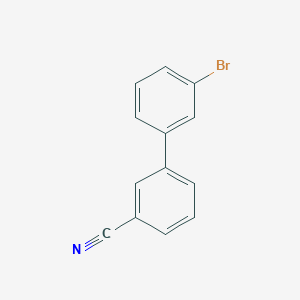

3-(3-Bromophenyl)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

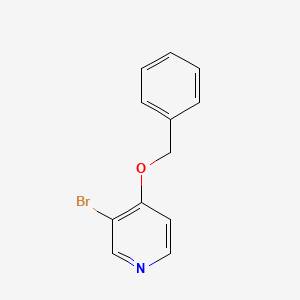

The synthesis of brominated aromatic compounds often involves halogenation reactions, where bromine atoms are introduced into the aromatic ring. For example, the synthesis of 3-bromo-2-(2-(di)chlorovinyl)benzothiophene is achieved through an efficient bromocyclization process of ortho-substituted arylmethyl sulfide . Similarly, the synthesis of a library of 3-(α-styryl)-benzo[b]thiophenes involves a bromocyclization step of methylthio-containing alkynes . These methods demonstrate the versatility of bromination reactions in creating complex molecules with multiple substituents.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the presence of bromine atoms, which can significantly influence the geometry and electronic properties of the molecule. For instance, the crystal structure of o-(bromomethyl)benzonitrile shows that no angle in the benzyl ring significantly differs from the mean, nor do the C-C bond lengths, indicating a stable aromatic system . In another example, the two bromophenyl rings in the structure of 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile are rotated out of the plane of the central benzylidene ring, affecting the molecule's overall shape and reactivity .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including functionalization and coupling reactions. Arylations on the C3 atom of di-substituted benzothiophenes and palladium-catalyzed cross-couplings with N-tosylhydrazones are examples of reactions that can be used to further modify these molecules. The reactivity of the bromine atoms makes these compounds versatile intermediates for the synthesis of more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and other substituents. For example, the addition of amines to a synthesized acrylonitrile compound results in a color change due to ion-pair formation, indicating a potential application in sensing technologies . The vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory, providing insights into the compound's vibrational modes and aiding in the interpretation of infrared and Raman spectra .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

In a study focusing on hydrogen-bonded molecular structures, compounds similar to 3-(3-Bromophenyl)benzonitrile were linked into chains and sheets through hydrogen bonds, showcasing the compound's potential in forming complex molecular architectures which could be relevant for material science and molecular engineering (Calderón et al., 2006).

Environmental Degradation Pathways

Research on benzonitrile herbicides, which are structurally related to this compound, has provided insights into microbial degradation pathways in soil and subsurface environments. This highlights the compound's relevance in studying environmental pollution and remediation strategies (Holtze et al., 2008).

Organic Synthesis and Catalysis

The reactivity of o-Bromophenyl isocyanide, a compound closely related to this compound, with primary amines under catalysis to afford substituted benzimidazoles has been studied. This work illustrates the compound's utility in synthetic organic chemistry, particularly in constructing heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).

Solar Energy Applications

Benzonitrile-based electrolytes have been shown to enhance the operation and stability of Dye-Sensitized Solar Cells (DSSCs), indicating the potential application of this compound in improving solar energy conversion technologies (Latini et al., 2014).

Advanced Material Synthesis

Studies on the polymerization of halogenated compounds, similar to this compound, on graphene and hexagonal boron nitride surfaces have provided insights into surface-confined synthesis techniques. These findings are significant for the development of advanced materials and nanotechnology applications (Morchutt et al., 2015).

Safety and Hazards

3-(3-Bromophenyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

3-(3-Bromophenyl)benzonitrile is a brominated derivative of benzonitrile It’s known that brominated benzonitriles can interact with various biological targets depending on their specific structure and the presence of other functional groups .

Mode of Action

Brominated benzonitriles, in general, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function .

Biochemical Pathways

Brominated benzonitriles can potentially affect various biochemical pathways due to their reactivity . For instance, they can participate in reactions at the benzylic position, which could potentially influence pathways involving aromatic compounds .

Pharmacokinetics

The compound’s molecular weight of 196044 suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential reactivity, it could cause various changes at the molecular and cellular level depending on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially impact its action

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFNNKFDFLYWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040141-34-1 | |

| Record name | 3'-Bromo[1,1'-biphenyl]-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)